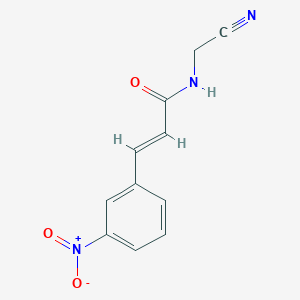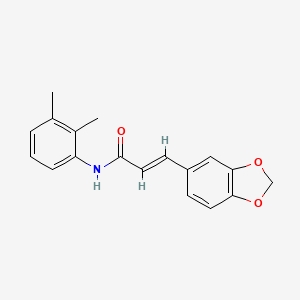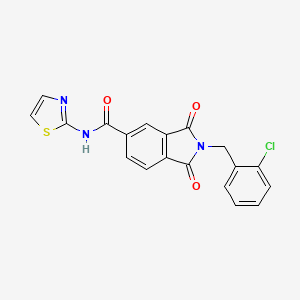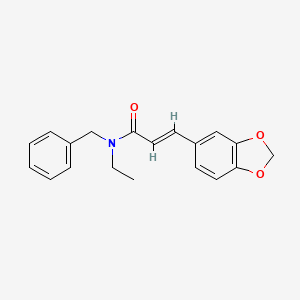
(4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone is a complex organic molecule that combines a nitrophenyl group with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone typically involves multiple steps:
Formation of the 4,5-dimethoxy-2-nitrophenyl intermediate: This can be achieved by nitration of 4,5-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the 2-methyl-1H-benzimidazole: This involves the condensation of o-phenylenediamine with acetic acid or its derivatives under reflux conditions.
Coupling Reaction: The final step involves the coupling of the 4,5-dimethoxy-2-nitrophenyl intermediate with 2-methyl-1H-benzimidazole in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as thiols or amines.
Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially forming N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Major Products
Reduction: Formation of (4,5-dimethoxy-2-aminophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone.
Substitution: Formation of derivatives where methoxy groups are replaced by other functional groups.
Oxidation: Formation of N-oxides of the benzimidazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The nitrophenyl group can be used to introduce further modifications to enhance biological activity.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The biological activity of (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone is likely due to its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, which might be involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4,5-dimethoxy-2-nitrophenyl)ethanone: Similar structure but lacks the benzimidazole moiety.
2-methyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the nitrophenyl group.
4,5-dimethoxy-2-nitrobenzaldehyde: Similar nitrophenyl group but with an aldehyde instead of a benzimidazole.
Uniqueness
The combination of the nitrophenyl group and the benzimidazole moiety in (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone makes it unique
Properties
Molecular Formula |
C17H15N3O5 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C17H15N3O5/c1-10-18-12-6-4-5-7-13(12)19(10)17(21)11-8-15(24-2)16(25-3)9-14(11)20(22)23/h4-9H,1-3H3 |
InChI Key |
PJGPSJBBACGKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate](/img/structure/B11017266.png)
![Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11017272.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11017275.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11017277.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017295.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B11017303.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B11017317.png)
![2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11017321.png)




![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11017351.png)
